2-(1-Naphthyl)ethylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

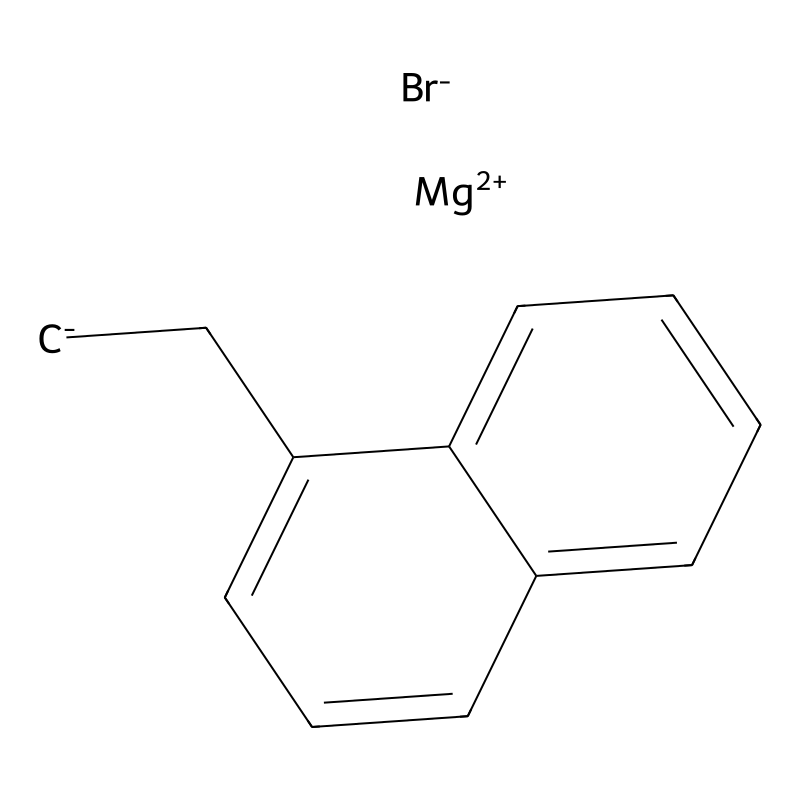

2-(1-Naphthyl)ethylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It consists of a naphthyl group attached to an ethyl chain, with magnesium and bromine atoms forming the organometallic structure. The molecular formula is C_{12}H_{13}BrMg, and it is known for its nucleophilic properties, which arise from the partial positive charge on the carbon adjacent to magnesium due to the electronegativity difference between magnesium and bromine . This compound is typically prepared in a solvent like 2-methyltetrahydrofuran, which effectively solvates the magnesium center, allowing for efficient reactions with electrophiles.

Grignard reagents act as nucleophiles due to the partial positive charge on the carbon adjacent to magnesium. This positive charge arises from the electronegativity difference between magnesium and bromine. In a reaction, the Grignard reagent donates a carbanion (carbon with a negative charge) to the electrophile, forming a new carbon-carbon bond and a magnesium halide byproduct (MgX2). The specific mechanism can vary depending on the reaction type but often involves the formation of a sigma complex between the Grignard reagent and the electrophile followed by bond cleavage and rearrangement.

- Highly flammable: The organic components of the Grignard reagent can readily ignite.

- Air and moisture sensitive: Reacts with air and moisture, releasing flammable hydrocarbons.

- Toxic: May cause irritation and burns upon contact with skin and eyes.

Safety precautions include:

- Working under an inert atmosphere (e.g., nitrogen)

- Using appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Handling the Grignard reagent in a well-ventilated fume hood.

- Following proper disposal procedures as recommended by safety data sheets (SDS).

These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds. 2-(1-Naphthyl)ethylmagnesium bromide specifically possesses a 1-naphthyl group (derived from naphthalene) attached to an ethyl chain, bonded to a magnesium atom and a bromine atom. The solution is typically prepared at a concentration of 0.25 M (molar) in 2-methyltetrahydrofuran (2-MeTHF), a common solvent for Grignard reactions due to its ability to solvate the magnesium center.

Synthesis of Naphthyl-Substituted Compounds

Due to the presence of the 1-naphthyl group, 2-(1-Naphthyl)ethylmagnesium bromide can be used as a nucleophilic reagent in nucleophilic addition reactions. It can react with various carbonyl compounds (such as aldehydes, ketones, esters, and amides) to form new carbon-carbon bonds, introducing the 1-naphthyl moiety into the target molecule. PubChem, 2-(1-Naphthyl)ethylmagnesium bromide:

Preparation of Complex Organic Molecules

The ability of Grignard reagents to form carbon-carbon bonds makes them valuable tools for constructing complex organic molecules. 2-(1-Naphthyl)ethylmagnesium bromide can be used as a building block in the synthesis of various organic molecules containing the 1-naphthyl group, which can have interesting biological or physical properties.

Synthetic Methodology Development

Researchers may utilize 2-(1-Naphthyl)ethylmagnesium bromide to explore new synthetic methods for the construction of naphthyl-containing molecules. This can involve investigating reaction conditions, optimizing yields, and developing novel reaction pathways.

As a Grignard reagent, 2-(1-Naphthyl)ethylmagnesium bromide primarily acts as a nucleophile in organic synthesis. It can react with various electrophiles, particularly carbonyl compounds such as aldehydes, ketones, esters, and amides. The general reaction mechanism involves the nucleophilic attack of the carbanion on the electrophile, leading to the formation of new carbon-carbon bonds and yielding magnesium halide as a byproduct. For example:

This reaction illustrates how 2-(1-Naphthyl)ethylmagnesium bromide can introduce the 1-naphthyl moiety into various organic compounds.

The synthesis of 2-(1-Naphthyl)ethylmagnesium bromide typically involves two steps:

- Preparation of Ethylmagnesium Bromide: This is achieved by reacting bromoethane with magnesium in anhydrous ether:

- Formation of 2-(1-Naphthyl)ethylmagnesium Bromide: The ethylmagnesium bromide is then reacted with 1-bromonaphthalene:

These reactions require careful control of conditions to prevent moisture contamination, which can deactivate Grignard reagents .

2-(1-Naphthyl)ethylmagnesium bromide serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Complex Organic Molecules: It is used to create compounds that contain naphthyl groups, which are often valuable in pharmaceuticals and materials science.

- Nucleophilic Additions: The reagent facilitates nucleophilic addition reactions that are essential in constructing carbon skeletons in organic chemistry.

- Research Tool: Researchers utilize this compound to explore new synthetic methodologies and optimize reaction conditions for various transformations .

Several compounds share structural or functional similarities with 2-(1-Naphthyl)ethylmagnesium bromide. Here are some notable examples:

The uniqueness of 2-(1-Naphthyl)ethylmagnesium bromide lies in its specific structural configuration that allows for selective nucleophilic additions to carbonyl compounds while incorporating the distinct naphthyl group into synthesized products.